molecular formula C17H19N5 B608095 IND8 CAS No. 1778682-59-9

IND8

Cat. No.: B608095
CAS No.: 1778682-59-9
M. Wt: 293.37
InChI Key: FBFVECUFQXIPMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IND8 is a compound referenced in multiple scientific contexts, each with distinct properties and applications:

AMPK Inhibitor: In pharmacological studies, this compound belongs to a series of indolic compounds (IND6, IND7, this compound, IND11) that modulate AMP-activated protein kinase (AMPK). At 30 µM, this compound inhibits the enzymatic activity of the AMPK α1β1γ1 isoform by 39–62%, positioning it as a moderate inhibitor compared to other compounds in its class .

α7 nAChR Agonist: In neuropharmacology, this compound is a quinuclidine anti-1,2,3-triazole derivative that selectively binds to the α7 nicotinic acetylcholine receptor (nAChR).

Bacterial Strain: Separately, "Paenibacillus sp. This compound" is a fibrinolytic enzyme-producing bacterium optimized for industrial enzyme production via solid-state fermentation .

This article focuses on the pharmacological profiles of this compound as a chemical compound, comparing it with structurally or functionally analogous molecules.

Properties

CAS No.

1778682-59-9

Molecular Formula

C17H19N5

Molecular Weight

293.37

IUPAC Name

3-(4-(1H-indol-5-yl)-1H-1,2,3-triazol-1-yl)quinuclidine

InChI

InChI=1S/C17H19N5/c1-2-15-14(3-6-18-15)9-13(1)16-10-22(20-19-16)17-11-21-7-4-12(17)5-8-21/h1-3,6,9-10,12,17-18H,4-5,7-8,11H2

InChI Key

FBFVECUFQXIPMF-UHFFFAOYSA-N

SMILES

C12=C(NC=C2)C=CC(C3=CN(C4CN5CCC4CC5)N=N3)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

IND8;  IND-8;  IND 8; 

Origin of Product

United States

Comparison with Similar Compounds

AMPK Inhibitors (Indolic Series)

IND8 is part of a structurally related indolic series (IND6, IND7, this compound, IND11) evaluated for AMPK inhibition. Key findings include:

Compound AMPK α1β1γ1 Inhibition at 30 µM (%) Selectivity Notes
IND6 39–62 Selected for detailed biological assays
IND7 39–62 Similar potency to IND6 and this compound
This compound 39–62 Mid-range efficacy; no further profiling
IND11 23 Weakest inhibitor in the series

Key Observations :

  • IND6, IND7, and this compound exhibit comparable inhibition (39–62%), suggesting shared structural determinants of activity. IND11’s lower efficacy (23%) may correlate with divergent substituents .
α7 nAChR Agonists (Quinuclidine-Triazole Series)

This compound is also a quinuclidine anti-1,2,3-triazole compound with high α7 nAChR affinity. Comparisons with QND8, a structural analog, reveal:

  • Structural Similarities : Both feature a hydrophobic triazole motif critical for receptor subtype recognition .

Limitations : Direct quantitative comparisons (e.g., IC₅₀, binding affinity) between this compound and QND8 are absent in the available evidence.

Cross-Contextual Analysis
  • Mechanistic Diversity : As an AMPK inhibitor, this compound targets metabolic pathways, while its α7 nAChR activity links to neurological effects. This dual profile underscores the importance of context in evaluating "similar compounds."
  • Structural vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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